3-(Difluoromethyl)imidazo[1,2-A]pyridin-8-OL

Medicinal Chemistry Drug Design ADME Properties

Researchers face metabolic instability and poor CNS penetration with unsubstituted imidazopyridines. 3-(Difluoromethyl)imidazo[1,2-A]pyridin-8-OL (CAS 2091580-80-0) solves this via a -CF2H group that enhances metabolic stability and lipophilicity (LogP 1.98 vs. ~1.2 for unsubstituted analog). • **Key applications**: Kinase inhibitor lead optimization, antimicrobial development (Gram-positive/fungal), chemical probe synthesis, and organic semiconductor building blocks. • **Synthetic handle**: 8-OH group enables prodrug synthesis, esterification, or fluorophore conjugation. • **Supply**: Available at 98% purity from BenchChem with global shipping.

Molecular Formula C8H6F2N2O
Molecular Weight 184.14 g/mol
Cat. No. B12074659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Difluoromethyl)imidazo[1,2-A]pyridin-8-OL
Molecular FormulaC8H6F2N2O
Molecular Weight184.14 g/mol
Structural Identifiers
SMILESC1=CN2C(=CN=C2C(=C1)O)C(F)F
InChIInChI=1S/C8H6F2N2O/c9-7(10)5-4-11-8-6(13)2-1-3-12(5)8/h1-4,7,13H
InChIKeyGNOHOTKVCPLISI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Difluoromethyl)imidazo[1,2-A]pyridin-8-OL: Procurement and Key Properties


3-(Difluoromethyl)imidazo[1,2-A]pyridin-8-OL (CAS: 2091580-80-0; MF: C8H6F2N2O; MW: 184.14 g/mol) is a heterocyclic compound featuring a fused imidazo[1,2-a]pyridine core with a difluoromethyl (-CF2H) group at the 3-position and a hydroxyl (-OH) group at the 8-position . This scaffold is widely utilized in medicinal chemistry for its drug-like properties, including hydrogen bond donor/acceptor capacity, metabolic stability enhancement, and lipophilicity modulation [1]. The compound is commercially available from multiple vendors at purities ranging from 95% to 98% .

Scaffold Fluorinated imidazopyridine core
Lipophilicity Difluoromethyl modulation research
Derivatization 8-OH handle for late-stage functionalization

Generic Substitution Limitations for 3-(Difluoromethyl)imidazo[1,2-A]pyridin-8-OL


Simple substitution of 3-(Difluoromethyl)imidazo[1,2-A]pyridin-8-OL with close analogs such as 3-methylimidazo[1,2-a]pyridin-8-ol or unsubstituted imidazo[1,2-a]pyridin-8-ol is not recommended due to critical physicochemical and biological performance differences. The difluoromethyl group at the 3-position enhances metabolic stability and modulates lipophilicity (LogP ~1.98 for the target compound versus ~1.2 for the unsubstituted analog), directly impacting bioavailability and target engagement . Additionally, the 8-hydroxyl group provides a unique synthetic handle and hydrogen bonding capacity that is absent in non-hydroxylated analogs such as 3-(difluoromethyl)imidazo[1,2-a]pyridine . These structural features cannot be replicated by generic substitutions, making this compound a distinct choice for applications requiring fine-tuned pharmacokinetic profiles and specific target interactions.

-CF₂H group: H-bond donor
-CH₃ analog lacks H-bond donor capacity; binding profile may shift
8-OH synthetic handle present
Non-hydroxylated analog lacks derivatization site; limits functionalization options
-CF₂H balanced lipophilicity
-CF₃ analog higher LogP, different steric and off-target profile; may require separate assessment

3-(Difluoromethyl)imidazo[1,2-A]pyridin-8-OL: Differentiation from Analogues


Enhanced Lipophilicity vs. Non-Fluorinated Analog

3-(Difluoromethyl)imidazo[1,2-A]pyridin-8-OL exhibits a calculated LogP value of 1.9775, which is approximately 0.8 log units higher than the unsubstituted imidazo[1,2-a]pyridin-8-ol (estimated LogP ~1.2) . This difference is attributed to the difluoromethyl group's lipophilic contribution, which enhances membrane permeability and potential oral bioavailability [1].

Lipophilicity vs. unsubstituted
Reported
ΔLogP ≈ +0.8 (calc. 1.98 vs ~1.2)
Supports membrane permeability interpretation
In silico prediction; experimental verification recommended
Medicinal Chemistry Drug Design ADME Properties

Metabolic Stability Gain from -CF2H

The difluoromethyl group (-CF2H) is a well-established metabolic blocking group that can enhance the metabolic stability of imidazo[1,2-a]pyridine derivatives compared to methyl or unsubstituted analogs . While direct comparative stability data for this specific compound are not publicly available, class-level evidence indicates that difluoromethylation can significantly reduce oxidative metabolism at the 3-position, with similar scaffolds showing up to 3-fold increases in microsomal half-life relative to methyl-substituted analogs [1].

Metabolic stability vs. -CH₃
Class-level
Up to 3× half-life increase reported for -CF₂H vs -CH₃ in similar heterocycles
Supports metabolic stability screening context
Class-level inference; direct data on this compound not available
Drug Metabolism Pharmacokinetics Fluorine Chemistry

-CF2H Hydrogen Bond Donor Advantage

The -CF2H group in 3-(Difluoromethyl)imidazo[1,2-A]pyridin-8-OL can act as a hydrogen bond donor, unlike the methyl (-CH3) group found in 3-methylimidazo[1,2-a]pyridin-8-ol [1]. This property can enhance binding affinity to target proteins where the 3-position interacts with hydrogen bond acceptors. In related kinase inhibitor scaffolds, difluoromethyl substitution has been shown to increase binding potency by 2- to 5-fold compared to methyl analogs due to additional H-bond interactions [2].

H-bond donor advantage
Class-level
2–5× binding affinity increase reported in kinase targets vs. -CH₃ analogs
May enhance target binding selectivity
Observed in related scaffolds; confirm in target assay
Molecular Recognition Bioisosterism Kinase Inhibition

8-Hydroxyl Group as a Synthetic Handle

Unlike 3-(difluoromethyl)imidazo[1,2-a]pyridine (MW 168.14 g/mol), which lacks a hydroxyl group, 3-(Difluoromethyl)imidazo[1,2-A]pyridin-8-OL (MW 184.14 g/mol) possesses an 8-hydroxyl group that serves as a versatile synthetic handle for esterification, etherification, or conversion to a leaving group . This enables late-stage functionalization that is not possible with the non-hydroxylated analog, providing greater flexibility in medicinal chemistry campaigns .

Synthetic handle
Data to verify
8-OH enables esterification/etherification; absent in 8-deoxy analog
Enables late-stage functionalization
Source-specific review; verify derivatization scope
Synthetic Chemistry Chemical Biology Building Blocks

Improved Profile vs. -CF3 Analog

Compared to 3-(trifluoromethyl)imidazo[1,2-a]pyridin-8-ol (which contains a -CF3 group), the target compound's -CF2H group offers a balanced profile of lipophilicity and polarity. -CF2H is a known bioisostere for hydroxyl and thiol groups and provides improved physicochemical properties (LogP ~1.98) compared to the more lipophilic -CF3 analog (estimated LogP >2.5), potentially reducing off-target binding and toxicity [1]. Additionally, -CF2H has a smaller van der Waals volume than -CF3, which may allow better fit into sterically constrained binding pockets [2].

Profile vs. -CF₃ analog
Class-level
ΔLogP ≈ -0.5 to -1.0; smaller van der Waals volume
Supports balanced lipophilicity research
Class-level data; steric fit may benefit constrained pockets
ADME Optimization Drug Likeness Fluorine Chemistry

Applications of 3-(Difluoromethyl)imidazo[1,2-A]pyridin-8-OL


Lead Optimization in Kinase Inhibitor Programs

3-(Difluoromethyl)imidazo[1,2-A]pyridin-8-OL is an ideal starting point for kinase inhibitor lead optimization due to its balanced lipophilicity (LogP 1.98) and hydrogen bond donor capacity of the -CF2H group. Researchers can leverage the 8-hydroxyl group for prodrug synthesis or to fine-tune pharmacokinetic properties. The compound's physicochemical profile is well-suited for CNS-penetrant or orally bioavailable kinase inhibitors [1].

Antimicrobial Drug Discovery

This compound is a valuable scaffold for developing novel antimicrobial agents, particularly against Gram-positive bacteria and fungal strains. The difluoromethyl group enhances membrane permeability and metabolic stability, which are critical for overcoming bacterial resistance mechanisms. The hydroxyl group allows for further derivatization to optimize potency and spectrum of activity [2].

Chemical Biology Tool Synthesis

Due to its unique combination of a difluoromethyl group and a hydroxyl handle, 3-(Difluoromethyl)imidazo[1,2-A]pyridin-8-OL serves as an excellent building block for synthesizing chemical probes to study biological pathways involving kinases, GPCRs, or other targets. The compound can be readily functionalized via esterification or etherification to introduce biotin tags, fluorophores, or photoaffinity labels .

Material Science and Organic Electronics

The imidazo[1,2-a]pyridine core with a difluoromethyl group exhibits promising electronic properties for organic semiconductors. The target compound can be used as a monomer or building block in the synthesis of conjugated polymers for OLEDs or organic photovoltaics, where the fluorine atoms improve charge carrier mobility and stability .

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold research
Difluoromethyl H-bond donor capacity
Target binding affinity assessment
Antimicrobial screening scaffold
Lipophilicity for membrane penetration
MIC and spectrum evaluation
Chemical probe synthesis
8-OH synthetic handle
Bioconjugation and labeling feasibility
Organic semiconductor research
Imidazo[1,2-a]pyridine electronic core
Charge mobility and stability testing

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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